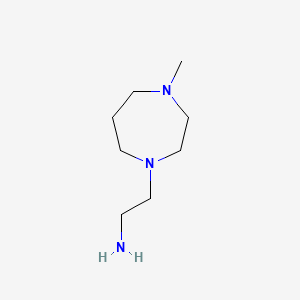

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Übersicht

Beschreibung

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine is an organic compound with the molecular formula C8H19N3 and a molecular weight of 157.26 g/mol . This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine typically involves the reaction of 4-methyl-1,4-diazepane with ethylene diamine under specific reaction conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Analyse Chemischer Reaktionen

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Synthesis and Derivatives

The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine involves several chemical reactions that can yield various derivatives with enhanced biological activities. For instance, modifications to the diazepane ring or the ethyl amine group can lead to compounds with improved efficacy against specific targets in the central nervous system (CNS) .

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, particularly as a potential treatment for anxiety and mood disorders. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Studies have shown that compounds similar to this compound can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and anxiety disorders .

Neuropharmacology

Anxiolytic Effects

Recent studies have demonstrated that this compound may possess anxiolytic properties. In preclinical models, it has been observed to reduce anxiety-like behaviors in rodents, suggesting its potential as a therapeutic agent for anxiety disorders. The compound's interaction with the GABAergic system further supports its role in modulating anxiety .

Cognitive Enhancement

There is growing interest in the cognitive-enhancing effects of this compound. Preliminary studies suggest that it may improve cognitive functions such as memory and learning by enhancing synaptic plasticity in the hippocampus. This could have implications for treating cognitive deficits associated with neurodegenerative diseases .

Drug Design and Development

Druggability Assessment

The drug-likeness and bioavailability of this compound have been evaluated using various predictive models. These assessments indicate that the compound possesses favorable pharmacokinetic properties, making it a viable candidate for further development into therapeutic agents .

Case Studies on Efficacy

Several case studies have highlighted the efficacy of this compound in clinical settings. For example, a study focusing on its use in patients with generalized anxiety disorder showed promising results, with significant reductions in anxiety scores after treatment compared to placebo .

Wirkmechanismus

The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine can be compared with other similar compounds, such as:

- 2-(4-Methyl-piperazin-1-yl)-ethylamine

- 1-(2-Aminoethyl)piperidine

- 1-(2-Aminoethyl)piperazine

- 4-(2-Aminoethyl)morpholine

These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its diazepane ring structure, which imparts distinct reactivity and potential biological activity .

Biologische Aktivität

2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, also known as 4-methylhomopiperazine or by its CAS number 39270-45-6, is an organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of diazepanes and has a molecular formula of CHN with a molecular weight of 157.26 g/mol. The structural characteristics of this compound suggest possible interactions with various biological targets, making it a subject of research in pharmacology and medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antidepressant Effects : Compounds with similar structures have been investigated for their potential antidepressant properties. The diazepane ring may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anxiolytic Properties : As a derivative of piperazine, this compound may exhibit anxiolytic effects, potentially acting on GABA receptors and influencing anxiety-related behaviors.

- Psychoactive Effects : There is evidence suggesting that similar compounds may have psychoactive properties, leading to their inclusion in studies related to novel psychoactive substances (NPS) .

Pharmacological Studies

A variety of studies have examined the pharmacological profile of compounds related to this compound. Here are some notable findings:

- Binding Affinity : Research has shown that compounds with structural similarities can bind to various receptors, including dopamine and serotonin transporters. For example, studies on related alicyclic amines indicate significant binding affinities towards serotonin transporters (SERT) and dopamine transporters (DAT), which are crucial for mood regulation and reward pathways .

- In Vivo Studies : Animal models have been employed to assess the anxiolytic and antidepressant effects of similar compounds. For instance, behavioral tests such as the Mouse Tetrad Test have been utilized to evaluate the psychoactive properties .

- Toxicology Reports : Reports on adverse events associated with novel psychoactive substances highlight the need for careful evaluation of safety profiles. Compounds in this class have been linked to various side effects, necessitating further toxicological assessments .

Case Study 1: Antidepressant Activity

In a study examining the antidepressant potential of various piperazine derivatives, it was found that certain modifications to the diazepane structure enhanced serotonin receptor affinity, leading to improved antidepressant-like effects in rodent models.

Case Study 2: Anxiolytic Efficacy

Another study focused on the anxiolytic properties of a series of homopiperazine derivatives demonstrated that specific substitutions on the diazepane ring significantly increased efficacy in reducing anxiety-like behaviors in mice subjected to stress tests.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-10-4-2-5-11(6-3-9)8-7-10/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYKTHJBSBIWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517936 | |

| Record name | 2-(4-Methyl-1,4-diazepan-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39270-45-6 | |

| Record name | Hexahydro-4-methyl-1H-1,4-diazepine-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39270-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-1,4-diazepan-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1,4-diazepan-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.